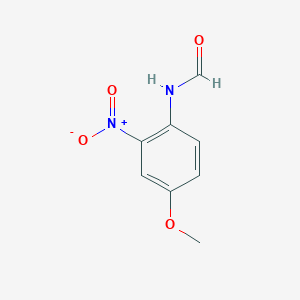
n-(4-Methoxy-2-nitrophenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxy-2-nitrophenyl)formamide is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further connected to a formamide group (-NHCHO)
Preparation Methods
The synthesis of N-(4-Methoxy-2-nitrophenyl)formamide typically involves the reaction of 4-methoxy-2-nitroaniline with formic acid or formic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the formamide group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
N-(4-Methoxy-2-nitrophenyl)formamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The formamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Methoxy-2-nitrophenyl)formamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-2-nitrophenyl)formamide involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
N-(4-Methoxy-2-nitrophenyl)formamide can be compared with other similar compounds, such as N-(4-Nitrophenyl)formamide and N-(4-Methoxyphenyl)formamide . These compounds share similar structural features but differ in the presence or absence of specific functional groups, which can influence their chemical properties and applications.
N-(4-Nitrophenyl)formamide:
N-(4-Methoxyphenyl)formamide: Lacks the nitro group, which may influence its biological activity and chemical behavior.
Properties
CAS No. |
6594-13-4 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)formamide |
InChI |
InChI=1S/C8H8N2O4/c1-14-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-5H,1H3,(H,9,11) |
InChI Key |
GTBAOJJGFILJRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















